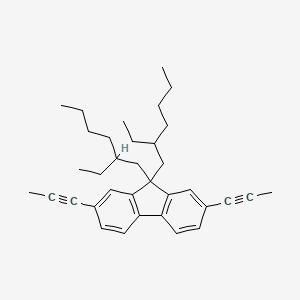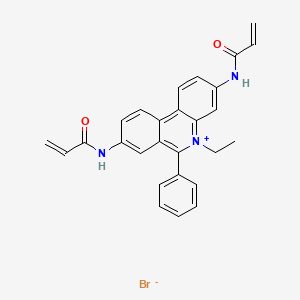
N,N-dimethylpyrrolidine-2-carboxamide
Übersicht
Beschreibung
N,N-dimethylpyrrolidine-2-carboxamide (DMPC) is a chemical compound with the molecular formula C7H14N2O. It is a white crystalline solid that is soluble in water and polar solvents. DMPC has a wide range of applications in scientific research, particularly in the field of pharmacology. In
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
N,N-dimethylpyrrolidine-2-carboxamide derivatives have been explored for their potential in treating tuberculosis. Research indicates that certain compounds in this class exhibit potent activity against multi-drug resistant and extensive drug resistant Mycobacterium tuberculosis strains (Moraski et al., 2011). Additionally, other related compounds, such as imidazo[1,2-a]pyridine carboxamides, have shown excellent in vitro activity against various tuberculosis strains (Wu et al., 2016).
Cancer Research
In the realm of cancer research, derivatives of N,N-dimethylpyrrolidine-2-carboxamide have been studied for their potential as cancer imaging agents. For instance, [18F]SU11248, a derivative, shows promise as a positron emission tomography tracer for imaging cancer tyrosine kinase (Wang et al., 2005).
DNA Interaction Studies
N,N-dimethylpyrrolidine-2-carboxamide derivatives also play a role in studies investigating DNA interactions. Compounds containing N-methyl pyrrole, related to N,N-dimethylpyrrolidine-2-carboxamide, have been shown to target specific DNA sequences in the minor groove, potentially impacting gene expression in diseases like cancer (Chavda et al., 2010).
Crystal Engineering and Pharmaceutical Cocrystals
In the field of crystal engineering and pharmaceutical cocrystals, N,N-dimethylpyrrolidine-2-carboxamide derivatives are explored for their potential in creating novel structures and cocrystals. These derivatives can interact with other molecules to form structures with unique properties, which could have implications in drug design and delivery (Babu et al., 2007).
Antimyotonic Agents
Research into skeletal muscle sodium channel blockers for the development of antimyotonic agents has also involved N,N-dimethylpyrrolidine-2-carboxamide derivatives. These compounds have shown potential as potent blockers, which could be beneficial in treating conditions like myotonia (Catalano et al., 2008).
Eigenschaften
IUPAC Name |
N,N-dimethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLMAIJXIZOSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558433 | |
| Record name | N,N-Dimethylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylpyrrolidine-2-carboxamide | |
CAS RN |
433980-61-1 | |
| Record name | N,N-Dimethylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



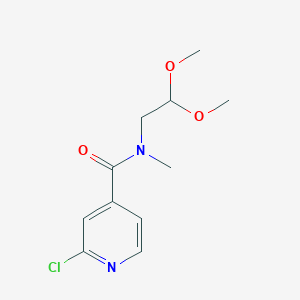
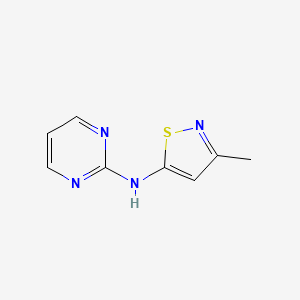


![4-((1H-Pyrrolo[2,3-B]pyridin-4-YL)oxy)-3-fluoroaniline](/img/structure/B1628029.png)


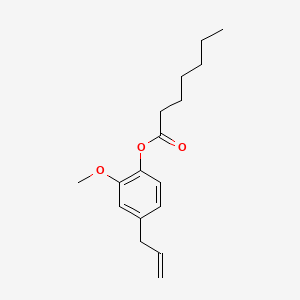

![3-(2-Methylnaphtho[1,2-d]thiazol-1-ium-1-yl)propane-1-sulfonate hydrate](/img/structure/B1628039.png)


